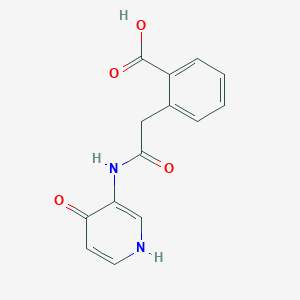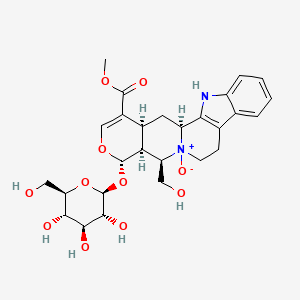
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Métodos De Preparación
The synthesis of 2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent . Industrial production methods may involve optimizing these conditions to increase yield and reduce costs.
Análisis De Reacciones Químicas
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: Researchers may use this compound to study its interactions with biological molecules and its potential as a bioactive agent.
Mecanismo De Acción
The mechanism by which 2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins .
Comparación Con Compuestos Similares
Similar compounds to 2-(4-Bromothiophen-2-yl)-4-chloro-6-methylpyrimidine include other heterocyclic compounds with thiophene or pyrimidine rings. For example:
2-(4-Bromothiophen-2-yl)acetonitrile: This compound also contains a bromothiophene moiety but differs in its functional groups.
4-Chloro-6-methylpyrimidine: This compound shares the pyrimidine core but lacks the bromothiophene group.
Propiedades
Fórmula molecular |
C9H6BrClN2S |
|---|---|
Peso molecular |
289.58 g/mol |
Nombre IUPAC |
2-(4-bromothiophen-2-yl)-4-chloro-6-methylpyrimidine |
InChI |
InChI=1S/C9H6BrClN2S/c1-5-2-8(11)13-9(12-5)7-3-6(10)4-14-7/h2-4H,1H3 |
Clave InChI |
SFKVPPVPLVCNGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C2=CC(=CS2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


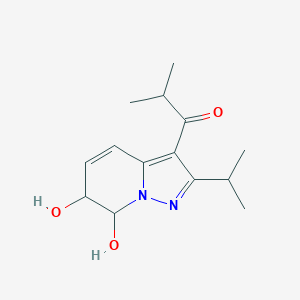
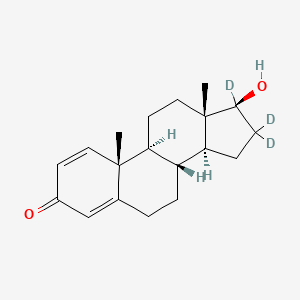
![2-[(6-Bromo-5-fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13447796.png)
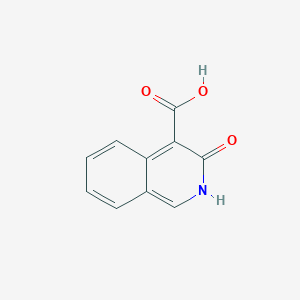
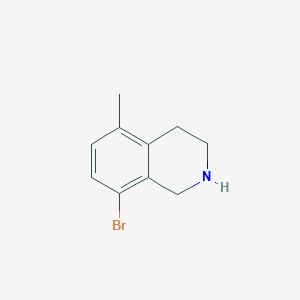
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoic acid](/img/structure/B13447812.png)
![4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13447813.png)
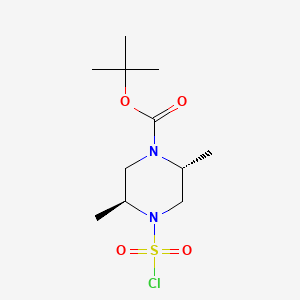
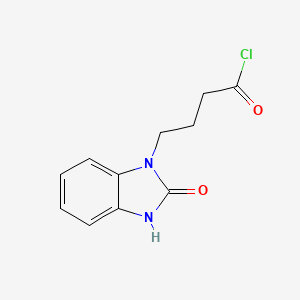
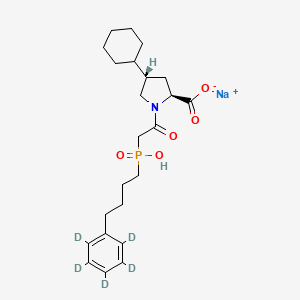
![3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B13447842.png)
